molecular formula C15H19N3O2S B12180805 4-butyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-5-carboxamide

4-butyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12180805
M. Wt: 305.4 g/mol
InChI Key: GUOKQJXGQPGAEN-UHFFFAOYSA-N
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Description

4-butyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiazole ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-butyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxypyridinyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-5-carboxamide: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

4-butyl-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H19N3O2S/c1-4-5-6-12-14(21-10(2)17-12)15(19)18-11-7-8-13(20-3)16-9-11/h7-9H,4-6H2,1-3H3,(H,18,19)

InChI Key

GUOKQJXGQPGAEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)C)C(=O)NC2=CN=C(C=C2)OC

Origin of Product

United States

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